![molecular formula C14H12N4O2S B2936928 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2177060-92-1](/img/structure/B2936928.png)

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

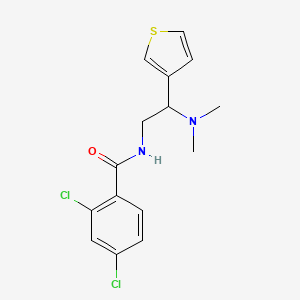

Benzo[d]thiazole carboxamide derivatives have been identified as important compounds in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .

Synthesis Analysis

These compounds were synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds includes a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include treatment of 2-mercaptoaniline with acid chlorides .Applications De Recherche Scientifique

Antidepressant Applications

The benzo[d]thiazole derivatives, including our compound of interest, have been studied for their potential antidepressant effects. In a study, certain derivatives showed a significant decrease in immobility duration in a forced swimming test, indicating potential antidepressant activity . The mechanism is believed to involve the increase of neurotransmitters like serotonin and norepinephrine, which are commonly associated with mood regulation .

Anticonvulsant Effects

These compounds have also been explored for their anticonvulsant properties. In the maximal electroshock seizure test, some derivatives exhibited high anticonvulsant effects with protective indices comparable to those of established medications like phenobarbital or valproate . This suggests that our compound could be a candidate for further research in the development of new anticonvulsant drugs.

Antiviral Potency

Research into 2-pyrimidone analogs, which include the structure of our compound, has shown that they are capable of inhibiting viral infections . These findings open up possibilities for the compound to be used in the treatment of alphavirus infections and other viral diseases, highlighting its antiviral potential.

Synthesis of Marine Natural Products

The synthesis of benzo[d]thiazol derivatives is linked to the production of marine natural products. These compounds have been synthesized from microorganisms found in extreme environments like the Arctic and Antarctic, which are considered valuable pools for natural products . This indicates the compound’s role in the discovery and synthesis of new marine-derived pharmaceuticals.

Neurotransmitter Concentration Modulation

As mentioned under antidepressant applications, the compound’s ability to affect neurotransmitter levels is a significant area of research. This property can be harnessed to develop treatments for various neurological disorders where neurotransmitter imbalance is a factor .

Genomic Composition Studies

The unique genomic composition of microorganisms in polar regions, which produce benzo[d]thiazol derivatives, provides insights into molecular-biological mechanisms and metabolic regulation. Studying these organisms and the compounds they produce, like our compound of interest, can lead to advancements in genomics and bioinformatics .

Secondary Metabolite Research

The compound is part of a broader class of secondary metabolites with diverse structures and biological activities. Research into these metabolites can lead to the discovery of new drugs and a better understanding of ecological interactions and evolutionary biology .

Psychopharmacological Research

Given the compound’s potential effects on mood and seizure control, it is a subject of interest in psychopharmacology. It could contribute to the development of new psychiatric medications that target specific neurotransmitter pathways .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c19-12(13-17-10-4-1-2-5-11(10)21-13)15-7-9-18-8-3-6-16-14(18)20/h1-6,8H,7,9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOYNSRMSYZBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC=NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)

![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)

![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)

![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)